molecular formula C14H8Cl2N4S2 B12978024 3-(2,3-Dichlorophenyl)-6-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(2,3-Dichlorophenyl)-6-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B12978024
M. Wt: 367.3 g/mol
InChI Key: LJVRHNQEZRSGDO-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-6-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is known for its potential antimicrobial properties and its ability to interact with various biological targets, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-6-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields . The reaction conditions are straightforward and efficient, making this method suitable for both laboratory and industrial applications.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above provides a scalable and efficient route for large-scale production. The simplicity and high yield of this method make it an attractive option for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-6-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the thiadiazine ring, leading to different structural analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and thiophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and properties, making them valuable for further research.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-6-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dichlorophenyl)-6-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research.

Properties

Molecular Formula

C14H8Cl2N4S2

Molecular Weight

367.3 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-6-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C14H8Cl2N4S2/c15-9-4-1-3-8(12(9)16)13-17-18-14-20(13)19-10(7-22-14)11-5-2-6-21-11/h1-6H,7H2

InChI Key

LJVRHNQEZRSGDO-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CS4

Origin of Product

United States

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